molecular formula C10H11N3 B1338463 (2-(1H-Imidazol-2-YL)phenyl)methanamine CAS No. 449758-16-1

(2-(1H-Imidazol-2-YL)phenyl)methanamine

Cat. No.: B1338463
CAS No.: 449758-16-1
M. Wt: 173.21 g/mol
InChI Key: IRPDMVRGNZBTMZ-UHFFFAOYSA-N
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Description

(2-(1H-Imidazol-2-YL)phenyl)methanamine: is an organic compound that features an imidazole ring attached to a phenyl group, which is further connected to a methanamine group. This compound is part of the imidazole family, known for its diverse biological and chemical properties. Imidazole derivatives are widely studied due to their presence in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

  • Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation:

      Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

      Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

      Products: Oxidation of the methanamine group can lead to the formation of corresponding imines or amides.

  • Reduction:

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Conducted in anhydrous solvents under inert atmosphere.

      Products: Reduction can convert the imidazole ring to a more saturated form or reduce any present nitro groups to amines.

  • Substitution:

      Reagents: Halogenating agents or nucleophiles.

      Conditions: Typically performed in polar solvents with or without catalysts.

      Products: Substitution reactions can introduce various functional groups onto the phenyl or imidazole ring.

Scientific Research Applications

Chemistry:

Biology and Medicine:

Industry:

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the phenyl and imidazole rings in (2-(1H-Imidazol-2-YL)phenyl)methanamine provides a unique combination of aromatic stability and nitrogen-based reactivity.
  • This dual functionality makes it a versatile compound in both synthetic chemistry and biological applications.

Properties

IUPAC Name

[2-(1H-imidazol-2-yl)phenyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPDMVRGNZBTMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)C2=NC=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50457540
Record name (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

449758-16-1
Record name (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50457540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 2-(1H-imidazol-2-yl)-benzonitrile (50 mg, 0.30 mmol) in ethanol saturated with ammonia (5 ml) was stirred in the presence of Raney nickel (50% slurry in water, washed with ethanol, catalytic amount) under a hydrogen atmosphere for 2 h. The reaction mixture was filtered over celite and concentrated to give 2-(1H-imidazol-2-yl)-benzylamine; 1H NMR (CDCl3, 400 MHz) δ8.13 (d, 1H, J=7.5 Hz), 7.42 (m, 1H), 7.28 (m, 2H), 7.18 (bs, 2H), 3.96 (s, 2H).
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Synthesis routes and methods II

Procedure details

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